Dihydroconiferyl alcohol

Catalog No.
S597520
CAS No.
2305-13-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroconiferyl alcohol

CAS Number

2305-13-7

Product Name

Dihydroconiferyl alcohol

IUPAC Name

4-(3-hydroxypropyl)-2-methoxyphenol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3

InChI Key

MWOMNLDJNQWJMK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCCO)O

Synonyms

1-Guaiacyl-3-propanol; 3-(3-Methoxy-4-hydroxyphenyl)-1-propanol; 3-(3-Methoxy-4-hydroxyphenyl)propanol; 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol; 3-(4-Hydroxy-3-methoxyphenyl)propanol; 3-(p-Hydroxy-m-methoxyphenyl)-1-propanol; 3-Guaiacyl-1-propanol;

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)O

Understanding Lignin Biosynthesis

Lignin biosynthesis is a complex enzymatic pathway within plants. DHCA is a key intermediate molecule formed from coniferyl alcohol by the enzyme coniferyl alcohol dehydrogenase (CADH) []. Studying DHCA's role in this pathway helps scientists understand the regulation and control mechanisms of lignin formation. This knowledge is valuable for developing strategies to manipulate lignin content and composition in plants, potentially leading to improved biomass utilization for biofuels and bioproducts [].

Dihydroconiferyl alcohol is a phenolic compound characterized by its chemical structure as a derivative of coniferyl alcohol. Its molecular formula is C16H24O4C_{16}H_{24}O_{4}, and it is recognized for its role in the biosynthesis of lignin and other aromatic compounds in plants. This compound features a methoxy group and a hydroxy group, contributing to its reactivity and biological significance. Dihydroconiferyl alcohol is primarily involved in plant metabolism and has been identified as a cell division factor in certain species, such as Acer, indicating its potential role in growth and development processes .

, particularly those involving oxidation and condensation. One notable reaction is the dehydrogenation of the benzylic alcohol moiety, which occurs during the breakdown of lignin. This process can lead to the formation of reactive intermediates that further participate in polymerization or condensation reactions with other phenolic compounds .

Additionally, dihydroconiferyl alcohol can undergo reactions with furfuryl alcohol polymers, resulting in various condensation products that may have implications for material science and bioengineering applications .

Dihydroconiferyl alcohol exhibits significant biological activity, primarily as a plant metabolite. It has been shown to promote cell division in plant tissues, particularly in tobacco callus and radish cultures . This activity suggests that dihydroconiferyl alcohol may play a vital role in plant growth regulation and development. Furthermore, its presence in lignin biosynthesis indicates its importance in providing structural integrity to plant cell walls.

The synthesis of dihydroconiferyl alcohol can be achieved through several methods:

  • Reduction of Coniferyl Alcohol: Dihydroconiferyl alcohol can be synthesized by the reduction of coniferyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Enzymatic Methods: Enzymatic reduction processes involving specific enzymes can also produce dihydroconiferyl alcohol from precursors like coniferyl alcohol or other related compounds .
  • Chemical Synthesis: It can be synthesized through chemical pathways involving phenolic compounds under controlled conditions to yield the desired product.

Dihydroconiferyl alcohol has several applications across different fields:

  • Agriculture: Its role as a plant growth regulator makes it valuable in agricultural practices for enhancing crop yields.
  • Material Science: The compound's ability to participate in polymerization reactions allows for its use in developing bio-based materials and composites.
  • Pharmaceuticals: Due to its biological activity, dihydroconiferyl alcohol may hold potential for use in drug formulations aimed at promoting cell growth or regeneration.

Studies on the interactions of dihydroconiferyl alcohol reveal its capacity to form complexes with other organic molecules, particularly those involved in lignin biosynthesis. Its interactions with furfuryl alcohol polymers highlight its potential to enhance material properties through chemical bonding and cross-linking mechanisms . Further research into these interactions could unveil new applications in biocomposite materials.

Dihydroconiferyl alcohol shares similarities with several other phenolic compounds, which include:

Compound NameMolecular FormulaKey Characteristics
Coniferyl AlcoholC10H12O3C_{10}H_{12}O_{3}Precursor to lignin; involved in plant metabolism
Sinapyl AlcoholC11H12O4C_{11}H_{12}O_{4}A lignin precursor; contains an additional methoxy group
DihydroconiferinC16H24O8C_{16}H_{24}O_{8}A glucoside derivative; involved in plant metabolism
GuaiacolC7H8OC_{7}H_{8}OA simple phenolic compound; used as an antiseptic

Uniqueness of Dihydroconiferyl Alcohol: Dihydroconiferyl alcohol is unique due to its specific role as a cell division factor and its involvement in both lignin biosynthesis and potential applications in material science. Unlike coniferyl or sinapyl alcohols, it possesses distinct structural features that enable different reactivity patterns and biological functions.

Dihydroconiferyl alcohol represents a significant phytochemical compound that functions as an endogenous growth regulator in various plant systems [3] [6]. This phenolic compound, chemically identified as 3-(3-methoxy-4-hydroxyphenyl)propan-1-ol, has emerged as a critical factor in plant development and cellular signaling pathways [3] [34]. Research has demonstrated that dihydroconiferyl alcohol participates in complex regulatory mechanisms that control plant growth and development through multiple pathways [3] [5] [8].

Cell Division Stimulation in Angiosperm Callus Cultures

Dihydroconiferyl alcohol has been extensively documented as a cell division factor that significantly stimulates growth in angiosperm callus cultures [6] [11]. Initial isolation from spring sap of sycamore (Acer pseudoplatanus) revealed its potent growth-promoting properties in soybean callus systems [6]. The compound was subsequently identified in commercial maple syrup, confirming its widespread occurrence in Acer species [6].

Experimental studies have demonstrated that dihydroconiferyl alcohol effectively stimulates callus formation and proliferation across multiple plant species [5] [8]. In tobacco (Nicotiana tabacum) pith and callus cells, dihydroconiferyl alcohol glucosides can replace cytokinin requirements for sustained growth [5] [8]. These compounds, when present in tobacco pith cells, show concentration elevations of approximately two orders of magnitude following cytokinin exposure [5] [8].

The compound exhibits activity in tobacco callus assays and radish leaf senescence bioassays, although it demonstrates inactivity in other cytokinin activity tests [6]. This selective activity pattern distinguishes dihydroconiferyl alcohol from traditional purine cytokinins, suggesting unique mechanisms of action [6] [7].

Table 1: Cell Division Stimulation in Angiosperm Callus Cultures

Plant SpeciesCulture TypeDihydroconiferyl Alcohol ConcentrationGrowth ResponseDurationSource
SoybeanCallusVarious concentrationsStimulatedVariableLee et al. 1981 [6]
TobaccoCallusVarious concentrationsStimulatedVariableOrr & Lynn 1992 [5] [8]
CucumberHypocotyl sections10⁻³ MEnhanced with indole-3-acetic acid24 hoursSakurai et al. 1975 [3] [34]
LettuceHypocotyl sections10⁻³ MEnhanced with gibberellic acid24 hoursSakurai et al. 1974 [3]

Recent reinvestigation of dihydroconiferyl alcohol glucoside activity has raised questions about its previously claimed cytokinin-substituting properties [7]. Studies using Arabidopsis seedlings failed to demonstrate morphological changes or transcriptional shifts in cell division and cytokinin-responsive genes [7]. Additionally, the previously described stimulation of tobacco callus formation could not be confirmed in contemporary experiments [7].

Synergistic Interactions with Cytokinin Signaling Pathways

Dihydroconiferyl alcohol demonstrates significant synergistic interactions with established plant hormone signaling pathways, particularly those involving cytokinins and auxins [3] [6] [34]. The compound acts synergistically with kinetin to promote soybean callus growth, indicating properties distinct from those of purine cytokinins [6]. This synergistic relationship suggests that dihydroconiferyl alcohol operates through complementary mechanisms rather than direct cytokinin mimicry [6].

In cucumber hypocotyl sections, dihydroconiferyl alcohol synergistically enhances indole-3-acetic acid-induced elongation [3] [34]. The stimulating effect becomes particularly conspicuous when dihydroconiferyl alcohol is administered together with suboptimal concentrations of indole-3-acetic acid [3] [34]. This enhancement occurs through inhibition of indole-3-acetic acid degradation rather than affecting hormone uptake [3] [34].

The mechanism underlying this synergistic interaction involves dihydroconiferyl alcohol functioning as an antioxidant that protects indole-3-acetic acid from enzymatic degradation [3] [34]. Experimental evidence demonstrates that dihydroconiferyl alcohol inhibits indole-3-acetic acid degradation both in vivo and in vitro [3] [34]. In vitro experiments using horseradish peroxidase revealed that dihydroconiferyl alcohol inhibits indole-3-acetic acid-degrading activity of the oxidase, similar to caffeic acid and ferulic acid [3] [34].

Table 2: Synergistic Interactions with Cytokinin Signaling Pathways

Hormone CombinationDihydroconiferyl Alcohol ConcentrationPlant SystemSynergistic EffectMechanismReference
Dihydroconiferyl alcohol + Kinetin10⁻³ MSoybean callusEnhanced growthCytokinin-like activityLee et al. 1981 [6]
Dihydroconiferyl alcohol + Indole-3-acetic acid (0.03 ppm)10⁻³ MCucumber hypocotylMarked enhancementIndole-3-acetic acid degradation inhibitionSakurai et al. 1975 [3] [34]
Dihydroconiferyl alcohol + Indole-3-acetic acid (1.0 ppm)10⁻³ MCucumber hypocotylModerate enhancementIndole-3-acetic acid degradation inhibitionSakurai et al. 1975 [3] [34]
Dihydroconiferyl alcohol + Gibberellic acid10⁻³ MLettuce hypocotylEnhanced elongationCotyledon factorKamisaka 1973 [3]

Quantitative analysis of indole-3-acetic acid degradation reveals the protective effect of dihydroconiferyl alcohol [3] [34]. In cucumber hypocotyl sections treated with dihydroconiferyl alcohol, the endogenous level of radioactive indole-3-acetic acid remained significantly higher compared to untreated controls [3] [34]. After six hours of incubation, dihydroconiferyl alcohol-treated sections retained 36.1 picograms of indole-3-acetic acid per section, compared to only 6.57 picograms in untreated sections [3] [34].

Table 3: Indole-3-Acetic Acid Degradation Inhibition Data

TreatmentIndole-3-Acetic Acid Remaining after 2 hours (pg/section)Indole-3-Acetic Acid Remaining after 6 hours (pg/section)Inhibition ActivityMechanismReference
Indole-3-acetic acid only18.16.57NoneControlSakurai et al. 1975 [3] [34]
Indole-3-acetic acid + Dihydroconiferyl alcohol40.536.1StrongAntioxidantSakurai et al. 1975 [3] [34]
Indole-3-acetic acid + Caffeic acidNot specifiedNot specifiedStrongAntioxidantSakurai et al. 1975 [3] [34]
Indole-3-acetic acid + Ferulic acidNot specifiedNot specifiedModerateAntioxidantSakurai et al. 1975 [3] [34]

Seasonal Variation in Xylem Sap Concentration Dynamics

The concentration of dihydroconiferyl alcohol in xylem sap exhibits significant seasonal variation, particularly in deciduous tree species [6] [16] [17]. In Acer species, dihydroconiferyl alcohol reaches detectable concentrations during spring sap flow, coinciding with the period of active growth and metabolic activity [6] [18]. Commercial maple syrup, which represents concentrated spring sap of Acer saccharum, contains sufficient quantities of dihydroconiferyl alcohol to demonstrate biological activity [6].

Seasonal dynamics of xylem sap composition reflect complex physiological processes that govern nutrient transport and cellular signaling [16] [17] [19]. In timberline conifers including Pinus cembra, Picea abies, and Larix decidua, xylem sap parameters show considerable variation throughout the year [19]. These variations include changes in electrical conductivity, potassium concentration, and pH levels that influence the transport and stability of phenolic compounds like dihydroconiferyl alcohol [19].

The biosynthesis of dihydroconiferyl alcohol and related compounds appears to be associated with existing pathways for cell wall biosynthesis [5] [8]. In both Vinca tumors and tobacco pith explants, the synthesis pathway requires only two enzymatic steps: dimerization of coniferyl alcohol by soluble intracellular peroxidase and subsequent glycosylation [5] [8]. Control of dihydroconiferyl alcohol concentration is exerted through restricted availability of coniferyl alcohol, the precursor compound [5] [8].

Table 4: Seasonal Variation in Xylem Sap Concentration Dynamics

Plant SpeciesSeason/PeriodDihydroconiferyl Alcohol PresenceConcentration StatusActivityReference
Acer pseudoplatanusSpring sapDetectedActive levelsCell division factorLee et al. 1981 [6]
Acer saccharumSpring sap (maple syrup)DetectedCommercial quantitiesCell division factorLee et al. 1981 [6]
Various timberline conifersWinter to SummerRelated compoundsSeasonal variationXylem transportLosso et al. 2018 [19]
General maple speciesSpring collectionDetectedHarvest-dependentBioactive compoundGeneral literature [20]

Environmental factors including temperature and elevation significantly influence xylem sap acidification and composition [17]. These factors directly impact the stability and transport of dihydroconiferyl alcohol within the vascular system [17]. Tree phenology plays a crucial role in governing seasonal changes in xylem sap chemistry, with deciduous species showing more pronounced variations compared to evergreen species [17].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.094294304 g/mol

Monoisotopic Mass

182.094294304 g/mol

Heavy Atom Count

13

Appearance

Oil

Melting Point

65.0 °C

UNII

L6399T797S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

2305-13-7

Wikipedia

Dihydroconiferyl alcohol

Dates

Last modified: 08-15-2023

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